REACTION_CXSMILES
|
[H-].[Na+].CC1N=NC(N2CCC(CCO)CC2)=CC=1.Cl[C:20]1[S:21][CH:22]=[C:23]([CH2:25][O:26][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])[N:24]=1>C(COC)OC.CCOCC>[Si:27]([O:26][CH2:25][C:23]1[N:24]=[CH:20][S:21][CH:22]=1)([C:30]([CH3:33])([CH3:31])[CH3:32])([CH3:28])[CH3:29] |f:0.1|
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(N=N1)N1CCC(CC1)CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
2-chloro-4-t-butyldimethylsilyloxymethylthiazole
|
Quantity
|
385 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC=C(N1)CO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 5 hr
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (25 g; eluent 30%-50% ethyl acetate/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1N=CSC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |